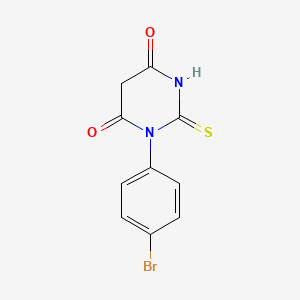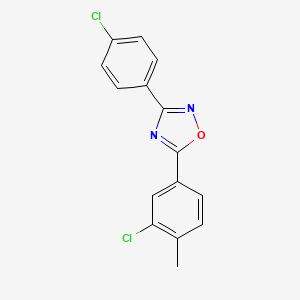
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin receptor and a full agonist at the dopamine receptor. It may also affect the release and reuptake of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria and pleasure. It may also increase heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to exhibit high affinity for several neurotransmitter receptors. However, 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is a psychoactive drug and may have potential side effects. It is important to handle it with care and follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential as a treatment for drug addiction. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been shown to affect the release and reuptake of neurotransmitters, which may be beneficial in treating addiction. Another area of interest is its use in the treatment of depression and anxiety. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been found to exhibit antidepressant and anxiolytic effects in animal studies. Further research is needed to fully understand the potential of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine in these areas.
Métodos De Síntesis
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine can be synthesized by reacting 4-methylphenylpiperazine with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research studies. One of the main applications of 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine is in the field of neuroscience. It has been found to exhibit affinity for several neurotransmitter receptors, including the serotonin receptor, dopamine receptor, and norepinephrine receptor. 1-(4-methylphenyl)-4-(2-nitrobenzyl)piperazine has also been used in studies related to drug abuse and addiction.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-6-8-17(9-7-15)20-12-10-19(11-13-20)14-16-4-2-3-5-18(16)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBMIUYVKOPPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5415760 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)




![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)


![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)
![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)
